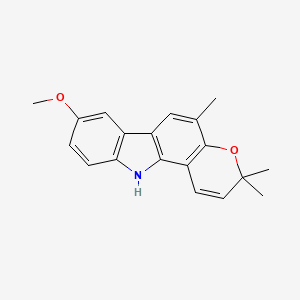

Koenimbine

Description

This compound has been reported in Murraya koenigii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERHKINMDLESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175317 | |

| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21087-98-9 | |

| Record name | Koenimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21087-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koenimbin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21087-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Koenimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | Koenimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Antioxidant Properties of Koenimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cellular Antioxidant Effects of Koenimbine

The primary available data on the antioxidant-related properties of this compound comes from studies on human liver cancer cells (HepG2). These studies indicate that this compound can modulate the cellular redox environment, an important consideration in drug development, particularly in the context of anticancer research.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in HepG2 Cells

| Treatment Time | This compound Concentration (µM) | Increase in ROS Levels (%) |

| 24 hours | 100 | ~54% |

Data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1]

Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels in HepG2 Cells

| Treatment Time | This compound Concentration (µM) | Effect on GSH Levels |

| Not Specified | Not Specified | Reduction in GSH Level |

Qualitative data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1][2]

Experimental Protocols

The following are detailed methodologies for standard in vitro antioxidant assays. These protocols are provided as a reference for researchers interested in evaluating the direct radical scavenging and reducing power of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.

-

Add the same volume of the solvent used for dilution to a well to serve as a blank.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS radical cation, which has a blue-green color, is reduced by an antioxidant, leading to a decrease in absorbance.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of each this compound dilution to separate wells of a 96-well microplate.

-

Add the same volume of the solvent to a well to serve as a blank.

-

Use a known antioxidant as a positive control.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.

-

Mix the contents of the wells.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm using a microplate reader.

-

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined similarly.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored ferrous-TPTZ complex by an antioxidant is measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution in water.

-

Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add a small volume (e.g., 30 µL) of each this compound dilution to separate wells of a 96-well microplate.

-

Add the same volume of the solvent as a blank.

-

Add a large volume (e.g., 270 µL) of the pre-warmed FRAP reagent to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Principle: The assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated by AAPH in cultured cells.

Protocol:

-

Cell Culture: Plate adherent cells, such as HepG2, in a 96-well microplate and allow them to reach confluence.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration.

-

Loading with Fluorescent Probe: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Induction of Oxidative Stress: After removing the DCFH-DA solution, add a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce the generation of peroxyl radicals.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage of inhibition of ROS production is calculated relative to control cells (treated with AAPH but not the antioxidant).

Visualizations

Caption: General experimental workflow for in vitro antioxidant assays.

Caption: Proposed signaling pathway of this compound-induced oxidative stress.

Conclusion

The available in vitro data suggests that this compound's interaction with the cellular redox system is a significant aspect of its biological activity, particularly its pro-oxidant effects observed in cancer cell lines.[1] This characteristic may be pivotal in its potential therapeutic applications, such as in oncology, where the induction of oxidative stress can be a mechanism for targeted cell killing. However, the lack of data from direct radical scavenging assays (DPPH, ABTS) and reducing power assays (FRAP) highlights a gap in the current understanding of this compound's antioxidant profile. Further research employing these standard assays is crucial to fully characterize its antioxidant and pro-oxidant properties. The detailed protocols provided in this guide are intended to support and standardize these future investigations, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential.

References

Koenimbine's Inhibitory Action on the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenimbine, a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated significant anti-cancer properties, particularly in colon cancer models. Emerging evidence points towards its mechanism of action involving the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the effects of this compound on this pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting the Wnt/β-catenin signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the currently available quantitative data on the effects of this compound on cancer cell lines, with a focus on its impact on the Wnt/β-catenin signaling pathway.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Assay | Reference |

| HT-29 | Colon Cancer | 50 | MTT | [1][2] |

| SW480 | Colon Cancer | 50 | MTT | [1][2] |

| IEC-18 | Normal Rat Intestinal Epithelial | 75 | MTT | [1] |

Table 2: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in Colon Cancer Cell Lines

| Gene | Cell Line | Effect of this compound Treatment | Method | Reference |

| TBLR1 | HT-29 | Significant Decrease | Real-Time PCR | |

| DKK1 | HT-29 | Significant Decrease | Real-Time PCR | |

| GSK3B | HT-29 | Significant Decrease | Real-Time PCR | |

| β-catenin (CTNNB1) | HT-29 | Significant Decrease | Real-Time PCR | |

| DKK1 | SW480 | Significant Decrease | Real-Time PCR | |

| GSK3B | SW480 | Significant Decrease | Real-Time PCR |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the Wnt/β-catenin pathway.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human colon cancer cell lines (e.g., HT-29, SW480)

-

Normal intestinal epithelial cell line (e.g., IEC-18) for control

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Gene Expression Analysis: Real-Time PCR

Real-time polymerase chain reaction (PCR) is used to quantify the mRNA expression levels of target genes in the Wnt/β-catenin pathway.

Materials:

-

Colon cancer cells treated with this compound (IC50 concentration) and untreated controls.

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Specific primers for target genes (TBLR1, DKK1, GSK3B, β-catenin) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| TBLR1 | GAGAACAGCACCAGTGGCTCTA | CCATCATAGGAACCAGTTGCTAG |

| DKK1 | GGTATTCCAGAAGAACCACCTTG | CTTGGACCAGAAGTGTCTAGCAC |

| GSK3B | AGGAGAACCACACGGAGCAA | GGCAGCTGAATGGAAACCAT |

| β-catenin (CTNNB1) | CGTGGACAATGGCTACTCAA | GTTTCGAAGGACTGAGGAAGGA |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

Real-Time PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Expression Analysis: Western Blot

Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.

Materials:

-

Colon cancer cells treated with this compound and untreated controls.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Procedure:

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software, normalizing to the loading control (e.g., GAPDH).

Wnt/β-catenin Transcriptional Activity: TCF/LEF Luciferase Reporter Assay (Proposed Experiment)

A TCF/LEF luciferase reporter assay is the gold standard for directly measuring the transcriptional activity of the Wnt/β-catenin pathway. To date, no published study has reported the use of this assay to evaluate the effect of this compound. The following is a proposed protocol.

Materials:

-

Colon cancer cell line (e.g., HT-29 or SW480).

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash).

-

A constitutively active Renilla luciferase plasmid for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound.

-

Wnt3a conditioned medium (as a pathway activator).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a conditioned medium.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that of the controls to determine the effect on Wnt/β-catenin transcriptional activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical Wnt/β-catenin signaling pathway and potential points of intervention by this compound.

Caption: Experimental workflow for investigating the effects of this compound on the Wnt/β-catenin pathway.

Conclusion and Future Directions

The available data strongly suggest that this compound exerts its anti-cancer effects, at least in part, by inhibiting the Wnt/β-catenin signaling pathway. This is evidenced by its ability to reduce the viability of colon cancer cells and downregulate the expression of key components and target genes of this pathway, including β-catenin itself. The provided experimental protocols offer a robust framework for further investigation into the precise molecular mechanisms of this compound.

A crucial next step in this research is to directly assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF luciferase reporter assay. This would provide definitive evidence that this compound's mechanism of action involves the inhibition of β-catenin/TCF-mediated gene transcription. Furthermore, investigating the effects of this compound on the phosphorylation status of β-catenin and the activity of GSK3β would provide deeper insights into its specific molecular targets within the pathway. Continued research in these areas will be vital for the potential development of this compound as a novel therapeutic agent for the treatment of Wnt/β-catenin-driven cancers.

References

Pharmacological Profile of Koenimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves and fruits of Murraya koenigeii, has emerged as a compound of significant interest in pharmacological research, particularly in the domain of oncology.[1] Belonging to the Rutaceae family, Murraya koenigii has a long history of use in traditional medicine, and modern scientific investigations are progressively validating the therapeutic potential of its bioactive constituents.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways implicated in tumorigenesis and cancer progression.

Cytotoxicity

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory effects on cell viability.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HT-29 | Colon Cancer | 50 µg/mL | Not Specified | [1] |

| SW48 | Colon Cancer | 50 µg/mL | Not Specified | [1] |

| MCF-7 | Breast Cancer | 9.42 ± 1.05 µg/mL | 24 hours | [2] |

| MCF-7 | Breast Cancer | 7.26 ± 0.38 µg/mL | 48 hours | |

| MCF-7 | Breast Cancer | 4.89 ± 0.47 µg/mL | 72 hours | |

| PA1 | Ovarian Cancer | Not Specified | 48 hours | |

| OVCAR3 | Ovarian Cancer | Not Specified | 48 hours |

Table 1: Cytotoxicity (IC50 values) of this compound in various cancer cell lines.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway and is characterized by a series of well-defined molecular events.

This compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial outer membrane.

The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the key executioners of apoptosis.

This compound treatment has been associated with the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. Activated caspase-3, a central player in the apoptotic cascade, proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, thereby ensuring the finality of the cell death process.

Modulation of Signaling Pathways

This compound exerts its anticancer effects not only by directly inducing apoptosis but also by modulating critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been shown to downregulate the Wnt/β-catenin pathway. Studies have demonstrated that this compound treatment leads to a significant decrease in the expression of key components of this pathway, including β-catenin and Glycogen Synthase Kinase 3β (GSK3β). By inhibiting this pathway, this compound can suppress the transcription of target genes that promote cancer cell proliferation and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cellular processes, including inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a common feature of many cancers and contributes to tumor progression and resistance to therapy. This compound has been reported to inhibit the NF-κB signaling pathway by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This sequestration of p65 in the cytoplasm prevents it from activating the transcription of pro-survival and pro-inflammatory genes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While direct evidence for the effect of this compound on this pathway is still emerging, a structurally related carbazole alkaloid, mahanimbine, has been shown to inhibit the PI3K/Akt/mTOR pathway in pancreatic cancer cells. This suggests that this compound may also exert its anticancer effects, at least in part, through the modulation of this critical survival pathway. Further research is warranted to specifically elucidate the impact of this compound on the PI3K/Akt/mTOR cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, β-catenin, p-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Visualizations of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow for evaluating the anticancer effects of this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

References

A Technical Guide to the Discovery and Isolation of Koenimbine from Murraya koenigii (Curry Leaves)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenimbine, a carbazole (B46965) alkaloid derived from the leaves of the curry tree (Murraya koenigii), has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer and antidiabetic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It outlines detailed experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates the primary signaling pathway through which it exerts its cytotoxic effects on cancer cells. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Murraya koenigii, commonly known as the curry leaf tree, is a plant native to India and widely distributed throughout Southern Asia.[1] Its leaves are a rich source of various bioactive compounds, with carbazole alkaloids being the most prominent.[1][2] Among these, this compound has been identified as a compound of significant therapeutic interest. Structurally, this compound is a member of the carbazole class of compounds.[3] Early research into the chemical constituents of Murraya koenigii led to the isolation and identification of this compound along with other related carbazole alkaloids like mahanimbine (B1675914) and girinimbine.[4]

Physicochemical and Spectroscopic Data of this compound

The definitive identification and characterization of this compound are established through a combination of physical and spectroscopic methods. These data are crucial for quality control and standardization in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₂ | |

| Molecular Weight | 293.4 g/mol | |

| Monoisotopic Mass | 293.141578849 Da | |

| Melting Point | 194 - 195 °C |

| Spectroscopic Data | Key Features | Reference |

| UV-Vis (in Ethanol) | λmax at 214, 275, and 308 nm | |

| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching. | |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy (B1213986) group, and methyl groups. A distinct signal at δ 7.62 (s) is often used for quantification. | |

| ¹³C NMR | Resonances confirming the 19 carbon atoms of the carbazole skeleton. | |

| Mass Spectrometry (MS) | Provides the exact mass and fragmentation pattern for structural elucidation. |

Natural Abundance of this compound in Murraya koenigii

The concentration of this compound in curry leaves can vary significantly based on geographical location and climatic conditions. This variation is a critical consideration for the commercial isolation and standardization of the compound.

| Geographic Origin/Climatic Zone | This compound Content (mg/g of dried leaves) | Reference |

| North-Central India (Uttar Pradesh) | 0.0004 - 0.0069 (0.04 - 0.69% w/w) | |

| Various Climatic Zones in India | 0.013 - 7.336 | |

| Not Specified | 1.26 - 1.62 |

Experimental Protocols: Extraction and Isolation of this compound

The following is a synthesized protocol for the extraction and isolation of this compound from the leaves of Murraya koenigii, based on established methodologies.

Plant Material Collection and Preparation

Fresh leaves of Murraya koenigii are collected and shade-dried to preserve the chemical integrity of the constituents. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A hydroalcoholic extract of the powdered leaves is prepared using a Soxhlet apparatus. Alternatively, maceration with solvents like acetone (B3395972) can be employed. The choice of solvent can influence the yield and purity of the initial extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates the components of the crude extract based on their differential solubility.

Chromatographic Purification

The fraction enriched with this compound (often the ethyl acetate or chloroform fraction) is further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase typically consists of a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing pure this compound are pooled and concentrated.

Characterization

The purity and identity of the isolated this compound are confirmed using the spectroscopic techniques detailed in Section 2 (NMR, MS, IR, and UV) and by determining its melting point.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is, at least in part, mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colon Cancer | 50 | |

| SW48 | Colon Cancer | 50 | |

| T47D | Breast Cancer | 74.71 ± 5.45 | |

| MCF-7 | Breast Cancer | Active (concentration not specified) | |

| HeLa | Cervical Cancer | 178 µM (for a related isolated compound) |

Signaling Pathway: Wnt/β-catenin Pathway

In colon cancer cells, this compound has been shown to exert its cytotoxic effects by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. This compound treatment leads to the downregulation of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells, and DKK1 and GSK3B in SW480 cells. This disruption of the Wnt/β-catenin signaling cascade ultimately contributes to the induction of apoptosis and necrosis in these cancer cells.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further investigate this potent natural product. Future research should focus on elucidating the full spectrum of its biological activities, exploring its potential in other disease models, and optimizing its synthesis for large-scale production. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theaspd.com [theaspd.com]

- 3. 8-methoxy-3,3,5-trimethyl-11H-pyrano(3,2-a)carbazole | C19H19NO2 | CID 97487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Koenimbine-Induced Apoptosis in HT-29 Colon Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide focuses on the role of this compound in inducing apoptosis in HT-29 human colon adenocarcinoma cells. Emerging research indicates that this compound's anticancer activity in this cell line is mediated, at least in part, through the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this compound's apoptotic effects, and a visualization of the proposed signaling pathway.

Data Presentation

The pro-apoptotic potential of this compound in HT-29 cells has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the HT-29 cell population.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | HT-29 | 50 µg/mL | MTT Assay | [1] |

Note: While it is established that this compound induces apoptosis in HT-29 cells, specific quantitative data from Annexin V/propidium (B1200493) iodide assays (e.g., the percentage of early and late apoptotic cells at various this compound concentrations) are not publicly available in the reviewed literature. Further research is required to fully quantify the apoptotic response.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the apoptotic effects of this compound on HT-29 cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture and this compound Treatment

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be used in all experiments.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis (Real-Time PCR)

To investigate the effect of this compound on the expression of genes involved in the Wnt/β-catenin pathway.

-

RNA Extraction: Treat HT-29 cells with this compound for a specified time, then extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., CTNNB1 (β-catenin), DKK1, GSK3B, TBLR1, and CCND1 (Cyclin D1)) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound on HT-29 cells.

Experimental workflow for studying this compound-induced apoptosis.

Proposed Signaling Pathway of this compound-Induced Apoptosis in HT-29 Cells

Based on current findings, this compound appears to induce apoptosis in HT-29 cells by downregulating key components of the Wnt/β-catenin signaling pathway. The decrease in β-catenin levels likely leads to reduced transcription of anti-apoptotic target genes, thereby promoting apoptosis.

Proposed mechanism of this compound action in HT-29 cells.

Conclusion

This compound demonstrates clear cytotoxic and pro-apoptotic activity in HT-29 colon cancer cells, with an IC50 value of 50 µg/mL[1]. The mechanism of action is linked to the downregulation of critical components of the Wnt/β-catenin signaling pathway, a key driver of colorectal cancer. While the upregulation of the CYCLD1 gene in HT-29 cells upon this compound treatment is an interesting finding that warrants further investigation, the overall effect on the Wnt pathway appears to be inhibitory, leading to apoptosis[1]. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of colorectal cancer. Future studies should focus on obtaining detailed quantitative data on the apoptotic response and further elucidating the complete signaling cascade to fully validate this compound as a potential anti-cancer agent.

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Koenimbine from Murraya koenigii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a plant rich in carbazole (B46965) alkaloids, which are recognized for a variety of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Koenimbine is one of the key pyranocarbazole alkaloids isolated from this plant.[4] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of M. koenigii, intended for research and drug development applications.

Quantitative Data Summary

The yield and concentration of this compound can vary based on the plant material, geographical source, and the extraction method employed.

Table 1: Concentration of this compound and Related Alkaloids in Murraya koenigii Leaves

| Compound | Concentration (mg/kg of leaf material) | Reference |

| This compound | 1.26 - 1.62 | [1] |

| Mahanimbine | 5.62 - 7.22 | |

| Koenigicine | 0.44 - 1.77 |

Table 2: Comparison of Extraction Solvents and Yields from M. koenigii Leaves

| Solvent | Percentage Yield of Crude Extract (%) | Notes | Reference |

| Methanol | 5.70 | Highest extraction efficiency noted in this study. | |

| Water | 4.08 | --- | |

| Ethanol (B145695) | 3.58 | --- | |

| Chloroform (B151607) | 1.27 | Least percentage yield in this comparison. | |

| 50% Ethanol | Not specified | Optimized condition for high DPPH scavenging activity. | |

| 60% Acetone | Not specified | Optimized condition for highest flavonoid content. | |

| 80% Methanol | Not specified | Optimized condition. |

Experimental Protocols

This section outlines a comprehensive protocol for the isolation of this compound, synthesized from various established methodologies.

Part 1: Preparation of Plant Material

-

Collection and Drying: Collect fresh leaves of Murraya koenigii. Wash them thoroughly under running water to remove dust and debris.

-

Drying: Shade-dry the leaves until they are brittle. Alternatively, use a tray drier at a temperature of 60°C for approximately 4 hours.

-

Pulverization: Grind the dried leaves into a fine powder using a grinder. Sieve the powder through a 100 ASTM mesh size sieve to ensure uniform particle size.

-

Storage: Store the powdered material in airtight, amber glass bottles in a refrigerator to prevent degradation of phytochemicals.

Part 2: Extraction of Crude Alkaloids

This protocol employs a sequential solvent extraction followed by an acid-base wash to selectively isolate the alkaloid fraction.

-

Defatting: Place the dried leaf powder (e.g., 500 g) into a Soxhlet apparatus and perform a continuous hot percolation with petroleum ether (60-80°C) for several hours to remove fats and non-polar components. Discard the petroleum ether extract.

-

Ethanolic Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract it with 95% ethanol using the Soxhlet apparatus for 6-8 hours or until the eluting solvent becomes colorless.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.

-

Acid-Base Partitioning for Alkaloid Isolation:

-

Digest the concentrated ethanolic residue with 5% hydrochloric acid (HCl) and filter the solution. The alkaloids will form water-soluble salts and move into the acidic aqueous phase, while other non-basic compounds remain insoluble.

-

Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) to remove any remaining neutral or acidic impurities. Discard the organic layer.

-

Adjust the pH of the acidic aqueous solution to approximately 9-10 by slowly adding a base (e.g., ammonium (B1175870) hydroxide). This will precipitate the free alkaloids.

-

Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free alkaloids will move into the organic phase.

-

Pool the organic layers and wash with distilled water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the crude alkaloid residue.

-

Part 3: Chromatographic Purification of this compound

Column chromatography is employed to separate this compound from other alkaloids in the crude extract.

-

Preparation of the Column:

-

Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent like hexane (B92381) or petroleum ether.

-

Pour the slurry into a glass column (e.g., 60cm x 4cm) and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it reaches the top of the adsorbent bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase solvent (e.g., hexane or petroleum ether).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

-

-

Gradient Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by introducing more polar solvents. A typical gradient system involves starting with hexane/petroleum ether and gradually increasing the concentration of dichloromethane, followed by ethyl acetate, and finally methanol.

-

A reported gradient system for carbazole alkaloids is hexane, followed by mixtures of hexane and dichloromethane, then pure dichloromethane, and finally dichloromethane and methanol.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small fractions (e.g., 5-10 mL) in separate test tubes.

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate (using silica gel G).

-

Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2).

-

Visualize the spots under UV light or by using an appropriate staining reagent.

-

-

Isolation of this compound:

-

Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard.

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

-

Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) if required for higher purity.

-

Visualizations

The following diagrams illustrate the workflow for the extraction and purification process.

Caption: Workflow for this compound Extraction and Purification.

Caption: Relationship between Isolation and Purification Techniques.

References

Application Note: Quantification of Koenimbine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine is a carbazole (B46965) alkaloid found in the leaves of Murraya koenigii (curry tree), a plant widely used in traditional medicine and culinary applications. This compound, along with other carbazole alkaloids, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried Murraya koenigii leaves.

Materials:

-

Dried and powdered leaves of Murraya koenigii

-

Methanol (B129727) (HPLC grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

0.45 µm syringe filters

Procedure:

-

Soxhlet Extraction:

-

Accurately weigh about 10 g of the dried leaf powder and place it in a thimble.

-

Extract the powder with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.

-

Alternatively, for a faster extraction, ultrasound-assisted extraction can be used. Mix 10 g of the powder with 100 mL of methanol and sonicate for 30-60 minutes.

-

-

Filtration and Concentration:

-

After extraction, filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.

-

-

Sample Solution Preparation:

-

Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol.

-

Vortex the solution for 2 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-

HPLC Method for this compound Quantification

This section details the chromatographic conditions for the analysis of this compound.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., Agilent ZORBAX Bonus RP, 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol : 0.1% Triethylamine in Water (93:7 v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions and Calibration Curve

Materials:

-

This compound reference standard (purity >95%)

-

Methanol (HPLC grade)

Procedure:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.

-

-

Calibration Curve:

-

Inject 20 µL of each working standard solution into the HPLC system.

-

Plot a calibration curve of the peak area against the concentration of this compound.

-

Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC method for this compound analysis.

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| Retention Time (RT) | Approximately 8-10 minutes |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Table 2: this compound Content in Murraya koenigii Leaf Extracts

| Extraction Method | This compound Content (% w/w in extract) | Reference |

| Reflux with Methanol | 0.18% | [1] |

| Methanolic Extraction | 1.26 - 1.62 mg/kg | [2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway of this compound

Carbazole alkaloids, including the structurally similar mahanimbine, have been shown to modulate key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. This diagram illustrates a potential mechanism of action for this compound based on existing research on related compounds.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The described RP-HPLC method is simple, accurate, and reliable for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of herbal products and the development of new therapeutic agents from natural sources. The provided data and visualizations offer a clear and concise overview of the methodology and potential biological relevance of this compound.

References

Application Notes and Protocols: Structural Elucidation of Koenimbine using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Koenimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation strategies outlined herein are intended to assist in the unambiguous identification and characterization of this and structurally related natural products.

Introduction to this compound

This compound is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, this compound has garnered interest for its potential biological activities. Accurate structural elucidation is the foundational step for any further investigation into its pharmacological properties and for the development of synthetic analogs. This document details the application of modern spectroscopic techniques for its structural characterization.

Quantitative Data Presentation

The structural elucidation of this compound is critically dependent on the precise interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 123.6 | 7.94 (d, J = 8.1) | C-3, C-4a, C-9a | H-2 |

| 2 | 120.4 | 7.33 (td, J = 6.9, 1.2) | C-4, C-9a | H-1, H-3 |

| 3 | 125.7 | 7.21 (td, J = 7.5, 1.2) | C-1, C-4a | H-2, H-4 |

| 4 | 110.5 | 7.35 (d, J = 7.5) | C-2, C-4b, C-5 | H-3 |

| 4a | 139.8 | - | - | - |

| 4b | 118.9 | - | - | - |

| 5 | 153.8 | 7.81 (br s, NH) | C-4, C-5a, C-9 | - |

| 5a | 121.2 | - | - | - |

| 6 | 115.8 | 6.60 (d, J = 9.8) | C-5a, C-7, C-8 | H-7 |

| 7 | 127.3 | 5.65 (d, J = 9.7) | C-5a, C-6, C-8 | H-6 |

| 8 | 77.9 | - | - | - |

| 9 | 104.2 | 7.68 (s) | C-1, C-4a, C-5a, C-9a | - |

| 9a | 148.5 | - | - | - |

| 10 (C-CH₃) | 16.3 | 2.23 (s) | C-2, C-3, C-4 | - |

| 11 (O-CH₃) | 55.4 | 3.80 (s) | C-5 | - |

| 12 (C(CH₃)₂) | 27.1 | 1.43 (s, 6H) | C-7, C-8, C-9 | - |

Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may occur depending on the solvent and instrument used.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z (C₁₉H₁₉NO₂) | Observed m/z | Fragmentation Ions (m/z) | Putative Fragment Structure |

| [M+H]⁺ | 294.1494 | 294.1491 | 279.1259 | [M+H - CH₃]⁺ |

| 264.1023 | [M+H - 2CH₃]⁺ | |||

| 236.0917 | [M+H - C₃H₇O]⁺ |

Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran ring, leading to a stable aromatic system.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound

-

Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry the leaves in the shade and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered leaves in methanol (B129727) (or a solvent system like hexane (B92381) followed by ethyl acetate) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing carbazole alkaloids.

-

-

Chromatographic Purification:

-

Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate (B1210297) fraction) to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR and DEPT Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.

-

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key correlations used in this process.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive resource for researchers in natural product chemistry and drug discovery, facilitating the accurate identification and further investigation of this and other related carbazole alkaloids.

References

Application Notes and Protocols for Assessing Koenimbine Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of Koenimbine, a natural carbazole (B46965) alkaloid, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3][4]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The resulting formazan is insoluble and can be dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Selected cancer cell line (e.g., MCF-7, HepG2, CT-26)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 4 hours at 37°C.

-

After the incubation, carefully aspirate the MTT-containing medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-